molecular formula C12H12ClN3O B14456087 as-Triazine, 5-(m-chlorophenyl)-3-isopropoxy- CAS No. 74417-10-0

as-Triazine, 5-(m-chlorophenyl)-3-isopropoxy-

Cat. No.: B14456087
CAS No.: 74417-10-0
M. Wt: 249.69 g/mol
InChI Key: NYKQPXACEGNVRA-UHFFFAOYSA-N
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Description

as-Triazine, 5-(m-chlorophenyl)-3-isopropoxy-: is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a meta-chlorophenyl group and an isopropoxy group attached to the triazine ring. Triazines are widely studied for their diverse applications in various fields, including agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of as-Triazine, 5-(m-chlorophenyl)-3-isopropoxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyanuric chloride with m-chlorophenylamine and isopropanol in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

as-Triazine, 5-(m-chlorophenyl)-3-isopropoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazines.

Scientific Research Applications

as-Triazine, 5-(m-chlorophenyl)-3-isopropoxy- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It finds applications in the production of polymers, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of as-Triazine, 5-(m-chlorophenyl)-3-isopropoxy- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • as-Triazine, 3-(benzyloxy)-5-(m-chlorophenyl)-
  • 2-substituted 5-monoaryl-as-3-triazinones

Uniqueness

as-Triazine, 5-(m-chlorophenyl)-3-isopropoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

74417-10-0

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

IUPAC Name

5-(3-chlorophenyl)-3-propan-2-yloxy-1,2,4-triazine

InChI

InChI=1S/C12H12ClN3O/c1-8(2)17-12-15-11(7-14-16-12)9-4-3-5-10(13)6-9/h3-8H,1-2H3

InChI Key

NYKQPXACEGNVRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC(=CN=N1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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